2,6-Dichloroazulene
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Overview
Description
2,6-Dichloroazulene is an organic compound belonging to the azulene family, characterized by its unique structure consisting of a seven-membered ring fused to a five-membered ring. The presence of chlorine atoms at the 2 and 6 positions of the azulene ring imparts distinct chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloroazulene typically involves the chlorination of azulene. One common method is the direct chlorination of azulene using chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction is carried out under controlled conditions to ensure selective substitution at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is optimized to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloroazulene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The azulene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, at positions other than 2 and 6.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide in methanol are commonly used for methoxydechlorination.
Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted azulenes with various functional groups replacing the chlorine atoms.
Electrophilic Substitution: Nitro or sulfonic acid derivatives of azulene.
Oxidation and Reduction: Oxidized or reduced forms of azulene with altered electronic properties.
Scientific Research Applications
2,6-Dichloroazulene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of 2,6-Dichloroazulene involves its interaction with molecular targets through its unique electronic structure. The presence of chlorine atoms influences the electron distribution within the azulene ring, affecting its reactivity and interaction with other molecules. This compound can participate in various pathways, including electron transfer and radical formation, leading to its observed effects in different applications.
Comparison with Similar Compounds
Similar Compounds
Azulene: The parent compound without chlorine substitution.
1,3-Dichloroazulene: Another dichloro derivative with chlorine atoms at different positions.
2,4-Dichloroazulene: A dichloro derivative with chlorine atoms at the 2 and 4 positions.
Uniqueness
2,6-Dichloroazulene is unique due to the specific positioning of chlorine atoms, which significantly alters its chemical properties compared to other azulene derivatives
Properties
CAS No. |
81971-08-6 |
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Molecular Formula |
C10H6Cl2 |
Molecular Weight |
197.06 g/mol |
IUPAC Name |
2,6-dichloroazulene |
InChI |
InChI=1S/C10H6Cl2/c11-9-3-1-7-5-10(12)6-8(7)2-4-9/h1-6H |
InChI Key |
KVWPDTBXMXKDIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC2=CC=C1Cl)Cl |
Origin of Product |
United States |
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